

Spectroscopic Profile of 3,3-Difluorocyclopentanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Difluorocyclopentanamine
hydrochloride

Cat. No.: B1395077

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Introduction

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the gem-difluoro group on the cyclopentyl ring, can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This technical guide provides an in-depth overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **3,3-difluorocyclopentanamine hydrochloride**. The information presented herein is intended to aid in the characterization and quality control of this compound in a research and development setting.

While specific, experimentally-derived raw data for this compound is not readily available in the public domain, this guide presents a representative, hypothetical dataset based on the known chemical structure and established principles of spectroscopic analysis for analogous fluorinated and amine-containing molecules.

Chemical Structure and Properties

- IUPAC Name: 3,3-difluorocyclopentan-1-amine hydrochloride

- CAS Number: 939398-48-8
- Molecular Formula: $C_5H_{10}ClF_2N$ [\[1\]](#)
- Molecular Weight: 157.59 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **3,3-Difluorocyclopentanamine hydrochloride**.

Table 1: Hypothetical 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Multiplet	1H	H-1 ($CH-NH_3^+$)
~2.4 - 2.6	Multiplet	2H	H-2 (CH_2)
~2.2 - 2.4	Multiplet	2H	H-5 (CH_2)
~2.0 - 2.2	Multiplet	2H	H-4 (CH_2)
~8.5	Broad Singlet	3H	$-NH_3^+$

Table 2: Hypothetical ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~125 (t, $J \approx 245$ Hz)	C-3 (CF_2)
~55	C-1 ($CH-NH_3^+$)
~40 (t, $J \approx 25$ Hz)	C-2 / C-5
~30	C-4

Note: 't' denotes a triplet due to coupling with fluorine.

Table 3: Hypothetical IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2800 - 3100	Strong, Broad	N-H stretch (amine salt)
~2950	Medium	C-H stretch (aliphatic)
~1600	Medium	N-H bend (asymmetric)
~1500	Medium	N-H bend (symmetric)
~1100 - 1200	Strong	C-F stretch

Table 4: Hypothetical Mass Spectrometry Data (ESI+)

m/z	Assignment
122.08	[M+H] ⁺ (free amine)
102.07	[M+H - HF] ⁺
82.06	[M+H - 2HF] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3,3-Difluorocyclopentanamine hydrochloride**.
- Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Solvent: D₂O
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16
- Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent: D₂O
- Temperature: 298 K
- Spectral Width: -10 to 160 ppm
- Number of Scans: 1024
- Relaxation Delay: 5 seconds

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **3,3-Difluorocyclopentanamine hydrochloride** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Acquisition Parameters (Typical):

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

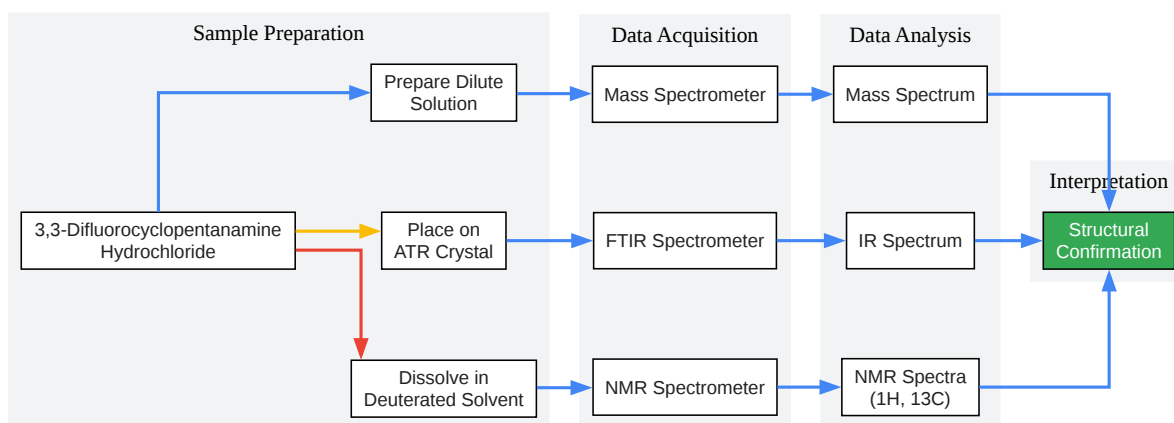
- Prepare a dilute solution of **3,3-Difluorocyclopentanamine hydrochloride** (approximately 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid helps in the protonation of the amine.
- The solution is then directly infused into the mass spectrometer or injected via a liquid chromatography system.

MS Acquisition Parameters (Typical for ESI+):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.

Mandatory Visualizations

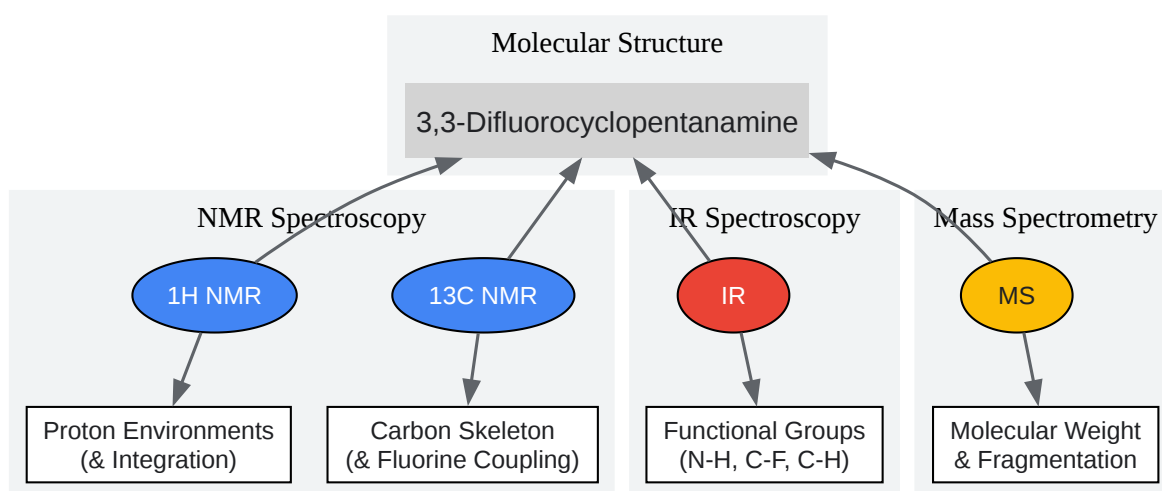
Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **3,3-Difluorocyclopentanamine Hydrochloride**.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Relationship between spectroscopic data and the molecular structure.

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References

- 1. bocsci.com [bocsci.com]
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